Desmosteryl Linoleate
Description
Structure
2D Structure
Properties
Molecular Formula |
C45H74O2 |
|---|---|
Molecular Weight |
647.1 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadeca-9,12-dienoate |
InChI |
InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,23,26,36,38-42H,7-10,13,16-22,24-25,27-34H2,1-6H3 |
InChI Key |
KRNRQFPNZYCUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC=C(C)C)C)C |
Origin of Product |
United States |
Biochemical Pathways and Enzymatic Synthesis of Desmosteryl Linoleate
Desmosterol (B1670304) Biosynthesis Pathway Dynamics
Desmosterol is a crucial intermediate in the synthesis of cholesterol, the most abundant sterol in mammals. Its production is a key feature of a specific branch of the cholesterol biosynthesis pathway.
Elucidation of the Bloch Pathway in Sterol Synthesis
The synthesis of cholesterol in animal cells primarily occurs via the mevalonate (B85504) pathway, which branches into two main routes after the formation of lanosterol (B1674476): the Kandutsch-Russell pathway and the Bloch pathway. researchgate.net Desmosteryl linoleate's precursor, desmosterol, is the final sterol intermediate in the Bloch pathway before the formation of cholesterol. nih.govsigmaaldrich.com This pathway is prominent in the liver and various other tissues. pnas.org
The Bloch pathway involves a series of enzymatic modifications to lanosterol. A key characteristic of this pathway is that the reduction of the double bond at position C24 on the sterol side chain is the very last step. researchgate.net The journey from lanosterol to desmosterol involves several enzymatic reactions, culminating in the production of the direct precursor to cholesterol in this pathway. tandfonline.com
Table 1: Key Enzymatic Steps in the Bloch Pathway Leading to Desmosterol This table outlines the sequential conversion of intermediates from Zymosterol to Desmosterol within the Bloch pathway.
| Precursor | Enzyme | Product |
| Zymosterol | 3-beta-hydroxysteroid-delta(8),delta(7)-isomerase | 5a-cholesta-7,24-dien-3b-ol |
| 5a-cholesta-7,24-dien-3b-ol | Lathosterol oxidase | 7-Dehydrodesmosterol |
| 7-Dehydrodesmosterol | 7-dehydrocholesterol reductase | Desmosterol |
| Data sourced from PubChem Pathway Summary. tandfonline.com |
Enzymatic Conversion of Desmosterol to Cholesterol by Delta-24-Dehydrocholesterol Reductase (DHCR24)
The terminal step of the Bloch pathway is the conversion of desmosterol into cholesterol. This reaction is catalyzed by the enzyme 3β-hydroxysterol Δ(24)-reductase, more commonly known as Delta-24-Dehydrocholesterol Reductase (DHCR24). researchgate.netmdpi.com This enzyme specifically reduces the C24-C25 double bond on the side chain of desmosterol, yielding cholesterol. researchgate.netnih.gov
The DHCR24 gene provides the instructions for making this critical enzyme. tandfonline.comnih.gov The function of DHCR24 is not only pivotal for cholesterol production but also has broader implications in cellular processes, linking it to various physiological and pathological states. researchgate.netmdpi.com A deficiency in DHCR24 activity leads to a rare metabolic disorder called desmosterolosis, characterized by a significant accumulation of desmosterol in the body. tandfonline.comnih.gov
Linoleic Acid Metabolic Fates and Transformations
Linoleic acid is an essential omega-6 polyunsaturated fatty acid, meaning it must be obtained from the diet. Once ingested, it serves as a precursor for the synthesis of a variety of other important long-chain fatty acids.
Pathways of Polyunsaturated Fatty Acid Elongation and Desaturation
Linoleic acid (designated as 18:2n-6) is the parent compound of the omega-6 fatty acid family. It undergoes a series of metabolic transformations, primarily through sequential desaturation and elongation reactions, to produce longer and more unsaturated fatty acids, such as arachidonic acid (AA, 20:4n-6). nih.gov These reactions occur predominantly in the endoplasmic reticulum. nih.gov
The metabolic pathway begins with the desaturation of linoleic acid to form gamma-linolenic acid (GLA, 18:3n-6). This is followed by an elongation step, adding two carbons to create dihomo-gamma-linolenic acid (DGLA, 20:3n-6). A subsequent desaturation reaction converts DGLA into the biologically significant arachidonic acid. nih.gov This cascade is crucial for producing signaling molecules and structural components of cell membranes.
Enzymatic Activities in Linoleic Acid Conversion
The conversion of linoleic acid is dependent on a specific set of enzymes that are shared with the omega-3 fatty acid metabolic pathway. nih.gov The key enzymes are fatty acid desaturases (FADS) and elongases (ELOVL).
Delta-6-Desaturase (FADS2): This enzyme introduces a double bond at the sixth carbon from the carboxyl end, catalyzing the initial, rate-limiting step of converting linoleic acid to gamma-linolenic acid. nih.govnih.gov
Elongase (ELOVL5): This enzyme is responsible for the two-carbon chain elongation of GLA to form DGLA. nih.govhelsinki.fi
Delta-5-Desaturase (FADS1): This enzyme introduces a double bond at the fifth carbon, converting DGLA into arachidonic acid. nih.gov
The efficiency of this enzymatic cascade is fundamental to maintaining the balance of polyunsaturated fatty acids in the body.
Table 2: Key Enzymes in the Conversion of Linoleic Acid to Arachidonic Acid This table details the primary enzymes and their functions in the metabolic pathway transforming Linoleic Acid.
| Substrate | Enzyme | Action | Product |
| Linoleic Acid (18:2, n-6) | Delta-6-Desaturase (FADS2) | Desaturation | Gamma-Linolenic Acid (GLA) (18:3, n-6) |
| Gamma-Linolenic Acid (GLA) (18:3, n-6) | Elongase (ELOVL5) | Elongation | Dihomo-gamma-linolenic Acid (DGLA) (20:3, n-6) |
| Dihomo-gamma-linolenic Acid (DGLA) (20:3, n-6) | Delta-5-Desaturase (FADS1) | Desaturation | Arachidonic Acid (AA) (20:4, n-6) |
| Data compiled from multiple sources detailing PUFA metabolism. nih.govnih.govcreative-proteomics.com |
Mechanistic Studies of Desmosteryl Linoleate (B1235992) Esterification
The formation of this compound involves an esterification reaction, where the hydroxyl group of desmosterol is covalently linked to the carboxyl group of linoleic acid. This process is analogous to the well-studied esterification of cholesterol.
In mammals, sterol esterification is primarily carried out by two key enzymes: Lecithin-cholesterol acyltransferase (LCAT) in the plasma and Acyl-CoA:cholesterol acyltransferase (ACAT) within cells. nih.govsigmaaldrich.com
Acyl-CoA:cholesterol acyltransferase (ACAT): This intracellular enzyme, located mainly in the endoplasmic reticulum, catalyzes the reaction between a fatty acyl-CoA (the activated form of a fatty acid) and a sterol to form a sterol ester. researchgate.netbiorxiv.org Studies on the substrate specificity of rat liver ACAT have shown that desmosterol is effectively esterified, at a rate of about 62% relative to cholesterol. nih.gov The reaction involves the transfer of the fatty acyl group from acyl-CoA to the 3-beta-hydroxyl group of the sterol, forming a highly hydrophobic cholesteryl ester that can be stored in lipid droplets. biorxiv.orgwikipedia.org Given that linoleic acid is a common fatty acid in cells, its activated form, linoleoyl-CoA, would be a readily available substrate for ACAT to react with desmosterol.
Lecithin-cholesterol acyltransferase (LCAT): This enzyme operates in the bloodstream and is associated with lipoprotein particles, particularly high-density lipoprotein (HDL). LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) directly to cholesterol. nih.gov Research on the substrate specificity of human plasma LCAT has demonstrated that desmosterol is not only a substrate but is esterified at a rate 1.7 times faster than cholesterol itself. tandfonline.comtandfonline.comhelsinki.fi This indicates that LCAT is highly efficient at producing desmosteryl esters in plasma.
Therefore, the synthesis of this compound can occur both intracellularly, mediated by ACAT using linoleoyl-CoA, and within the plasma, mediated by LCAT transferring a linoleate moiety from lecithin. Both pathways result in the formation of this specific sterol ester, highlighting the integration of sterol and fatty acid metabolism.
The formation of this compound is a crucial process in the broader context of sterol esterification, a vital mechanism for maintaining cellular sterol homeostasis. This process involves the enzymatic esterification of the sterol desmosterol with the fatty acid linoleic acid.
Enzymatic Catalysis of Sterol Ester Formation
The synthesis of steryl esters, including this compound, is catalyzed by a class of enzymes known as sterol O-acyltransferases (SOATs), also referred to as acyl-CoA:cholesterol acyltransferases (ACATs). wikipedia.org These enzymes facilitate the transfer of a fatty acyl group from an acyl-CoA molecule to the 3-beta-hydroxyl group of a sterol, forming a cholesteryl ester. wikipedia.orgresearchgate.net This reaction is fundamental in preventing the toxic accumulation of free cholesterol in cell membranes by converting it into a more hydrophobic, storable form. wikipedia.org
In addition to the ACAT/SOAT pathway, another class of enzymes, phospholipid:sterol acyltransferases (PSAT), can also synthesize steryl esters, particularly in plants. frontiersin.orgnih.gov Unlike ACATs, PSATs utilize phospholipids (B1166683) as the acyl donor. frontiersin.orgnih.gov
Characterization of Lipases and Acyltransferases Involved
The primary enzymes responsible for the intracellular esterification of sterols like desmosterol in mammals are two isoforms of SOAT: SOAT1 (also known as ACAT1) and SOAT2 (also known as ACAT2). wikipedia.orgnih.gov
SOAT1 (ACAT1): This isoform is found in a wide range of tissues. wikipedia.orgmdpi.com It is considered to play a general role in maintaining the balance of intracellular free and esterified cholesterol. sinobiological.com
SOAT2 (ACAT2): The expression of this isoform is more restricted, primarily occurring in the small intestine and liver. nih.govuni-graz.at
Both SOAT1 and SOAT2 are multi-transmembrane proteins located in the endoplasmic reticulum. nih.govmdpi.com
Another important enzyme, Lecithin-cholesterol acyltransferase (LCAT), is primarily found in the plasma and is responsible for the esterification of cholesterol on high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs). wikipedia.org While its main substrate is cholesterol, it can also esterify other sterols. wikipedia.orgnih.gov
Microbial sources also produce a variety of lipases and sterol esterases that can catalyze the synthesis of sterol esters. csic.esnih.gov These enzymes often exhibit broad substrate specificity. csic.esnih.gov For example, lipases from Candida antarctica (often immobilized as Novozym 435) have been successfully used for the enzymatic synthesis of ascorbyl linoleate, a compound structurally related to this compound in that it is an ester of a fatty acid. nih.govnih.govceon.rs
Substrate Specificity and Reaction Kinetics in Vitro
The enzymes involved in sterol esterification exhibit distinct substrate specificities and reaction kinetics.
Sterol Specificity:
Studies have shown that the structure of the sterol side chain is a critical determinant for esterification by ACAT enzymes. nih.gov For instance, rat liver ACAT was found to esterify desmosterol at a rate that was 62% of that for cholesterol. nih.gov In contrast, plant sterols like sitosterol (B1666911) and stigmasterol (B192456) were esterified at much lower or undetectable rates. nih.gov
A comparison of human ACAT1 and ACAT2 revealed that ACAT2 has a greater capacity to differentiate between cholesterol and the plant sterol sitosterol. nih.gov While both enzymes could esterify sitosterol, ACAT2 showed a significantly stronger preference for cholesterol. nih.gov LCAT, on the other hand, esterified cholesterol only about 15% more efficiently than sitosterol, indicating a broader sterol substrate tolerance. nih.gov
In yeast, the two ACAT homologs, Are1p and Are2p, also display different sterol preferences. Are1p tends to esterify sterol intermediates, while Are2p is more responsible for esterifying the final product, ergosterol (B1671047). asm.org
Fatty Acyl-CoA Specificity:
The fatty acid portion of the acyl-CoA also influences the rate of esterification. Pancreatic cholesterol esterase, for example, hydrolyzes unsaturated sterol esters, such as oleate (B1233923) esters, more efficiently than saturated esters like palmitate and stearate (B1226849). unl.edu Specifically, cholesteryl stearate was hydrolyzed at only 25% the rate of cholesteryl oleate. unl.edu For SOAT1, oleoyl-CoA is a preferred fatty acyl-CoA substrate. sinobiological.com
Reaction Kinetics:
The synthesis of esters like this compound is an equilibrium-driven process. For the enzymatic synthesis of ascorbyl linoleate, the yield was found to be higher for unsaturated fatty acids compared to saturated ones. nih.gov The water content of the reaction medium also significantly impacts the synthesis of such esters. nih.gov Kinetic studies of esterification reactions often follow pseudo-first-order kinetics, where the reaction rate is dependent on the concentration of one of the reactants when the other is in excess. portalabpg.org.br The rate of esterification can also be influenced by factors such as temperature, enzyme concentration, and the molar ratio of the substrates. mdpi.commdpi.com
Table 1: Substrate Specificity of Sterol Esterifying Enzymes
| Enzyme | Preferred Sterol Substrate(s) | Preferred Acyl Donor(s) | Key Findings |
| SOAT1 (ACAT1) | Cholesterol, Desmosterol | Oleoyl-CoA | Ubiquitously expressed; involved in general intracellular cholesterol homeostasis. wikipedia.orgmdpi.comsinobiological.com |
| SOAT2 (ACAT2) | Cholesterol | Not specified | Primarily expressed in the intestine and liver; shows high selectivity for cholesterol over plant sterols. nih.govuni-graz.atnih.gov |
| LCAT | Cholesterol | Phosphatidylcholine | Plasma enzyme; esterifies cholesterol on lipoproteins; can also esterify other sterols like sitosterol. wikipedia.orgnih.gov |
| Rat Liver ACAT | Cholesterol, Desmosterol, Lathosterol, Cholestanol | Not specified | Esterification rate is highly dependent on the sterol side chain structure. nih.gov |
| Yeast Are1p | Sterol Intermediates (e.g., Lanosterol) | Not specified | Localized to the endoplasmic reticulum. asm.org |
| Yeast Are2p | Ergosterol | Not specified | Localized to the endoplasmic reticulum; primarily esterifies the end-product sterol. asm.org |
| Pancreatic Cholesterol Esterase | Cholesterol Esters | Oleate > Palmitate, Stearate | Hydrolysis rate is influenced by the fatty acid moiety of the ester. unl.edu |
Intracellular Localization of Esterification Processes
The synthesis of steryl esters, including this compound, is a spatially organized process within the cell. The primary site of sterol esterification is the endoplasmic reticulum (ER) , where the ACAT/SOAT enzymes reside. wikipedia.orgnih.govmdpi.com
Once synthesized, the highly hydrophobic steryl esters are stored in lipid droplets , which are specialized organelles for neutral lipid storage. plos.org This sequestration of steryl esters into lipid droplets is crucial for preventing the accumulation of free sterols in cellular membranes, which can be toxic. wikipedia.org
While the synthesis of steryl esters occurs in the ER, their hydrolysis back to free sterols can occur in different cellular compartments. For example, in yeast, steryl ester hydrolysis has been observed in the plasma membrane and secretory vesicles. asm.org This spatial separation of synthesis and breakdown suggests a dynamic trafficking of sterol esters between organelles. asm.org
In mammalian cells, cholesterol that is taken up from lipoproteins is hydrolyzed in late endosomes and lysosomes. nih.gov The resulting free cholesterol is then transported to the ER for re-esterification by ACAT enzymes. nih.gov There is also evidence for the transport of cholesterol from the plasma membrane to the ER for esterification. nih.gov
In plants, the enzymes responsible for sterol esterification, PSAT1 and ASAT1, have been found to be associated with microsomal membranes, which include the ER. plos.org
Regulatory Mechanisms of this compound Biosynthesis
The activity of ACAT/SOAT enzymes is primarily regulated post-transcriptionally by the availability of its substrates, namely free sterols and fatty acyl-CoAs. mdpi.com Both cholesterol and certain oxysterols can act as allosteric activators of ACAT. mdpi.com An increase in the level of free cholesterol in the ER membrane leads to an increase in ACAT activity, thus promoting the formation of cholesteryl esters. mdpi.com
The expression of the genes encoding the ACAT enzymes can also be regulated. In yeast, the expression of the ARE1 and ARE2 genes, which encode the two ACAT homologs, is differentially regulated in response to changes in sterol metabolism. asm.org For instance, the ARE1 promoter is upregulated in yeast strains that accumulate precursors of ergosterol. asm.org
The biosynthesis of linoleic acid, the other precursor for this compound, is also subject to complex regulation. In plants, the expression of genes involved in fatty acid synthesis and desaturation, such as FAD2 (fatty acid desaturase 2), is controlled by a network of transcription factors, including WRI1, FUS3, ABI3, and LEC2. frontiersin.orgpeerj.com These transcription factors respond to various developmental and environmental cues, such as light and hormones like abscisic acid. frontiersin.org
Furthermore, there is evidence for feedback regulation in fatty acid metabolism. Polyunsaturated fatty acids can suppress the activity of desaturase enzymes, thereby controlling their own synthesis. researchgate.net
In a broader context, the synthesis of steryl esters is linked to other metabolic pathways. For example, in yeast, the disruption of sterol esterification has been shown to affect the expression of genes involved in later stages of sterol biosynthesis. plos.org
Cellular Roles and Biological Significance of Desmosteryl Linoleate
Integration within Cellular Lipid Homeostasis Networks
The regulation of lipid composition and distribution is critical for cell function. Desmosteryl linoleate (B1235992) plays a role in this complex system, particularly in the management of sterols and their storage.
Sterol homeostasis is a tightly regulated process that ensures cells have an adequate supply of cholesterol for membrane structure and as a precursor for steroid hormones and bile acids, while preventing the toxic effects of sterol excess. researcher.liferesearchgate.net Desmosterol (B1670304) is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis, converted by the enzyme 24-dehydrocholesterol reductase (DHCR24). caymanchem.comnih.gov The esterification of desmosterol to form desmosteryl linoleate represents a key mechanism for managing the cellular pool of this cholesterol precursor.
By converting free desmosterol into its ester form, the cell can buffer fluctuations in the sterol biosynthesis pathway. This is particularly important in tissues with high rates of cholesterol synthesis. Disruptions in sterol homeostasis, such as those seen in genetic disorders affecting DHCR24, can lead to an accumulation of desmosterol and its esters, with significant pathological consequences. nih.gov For instance, in a mouse model of desmosterolosis, a disorder caused by DHCR24 mutations, a significant increase in desmosterol levels was observed in the brain, highlighting the critical role of this enzyme in maintaining proper sterol balance. nih.gov Furthermore, studies on spermatogenesis have shown that the balance between desmosterol and cholesterol is crucial for male fertility, and disruption of this homeostasis can lead to defective sperm morphology and function. elifesciences.orgbiorxiv.orgnih.gov
The management of cellular cholesterol levels is also influenced by the esterification process. When cellular cholesterol levels are high, excess sterols, including desmosterol, are esterified and stored in lipid droplets. This prevents the accumulation of free sterols in membranes, which can be cytotoxic.
Lipid droplets are cellular organelles responsible for storing neutral lipids, such as triacylglycerols and steryl esters. mdpi.comnih.govnih.gov They are not merely static storage depots but dynamic hubs for lipid metabolism, playing a central role in energy homeostasis and protecting cells from lipotoxicity. mdpi.combiorxiv.orgnih.gov The formation of this compound and its subsequent sequestration into lipid droplets is a key aspect of this dynamic interplay. mdpi.com
The synthesis of steryl esters, including this compound, is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs). When the influx or synthesis of sterols exceeds the cell's immediate needs for membrane biogenesis, the excess is esterified and partitioned into the hydrophobic core of lipid droplets. mdpi.com This process is reversible; when the cell requires free sterols, the steryl esters stored in lipid droplets can be hydrolyzed by neutral hydrolases, releasing the sterol and fatty acid components. This dynamic cycle allows cells to maintain a stable pool of free sterols for essential functions while safely storing the excess. The accumulation of lipids, including linoleate, in lipid droplets has been observed in various cell types, including cancer cells, where it can serve a protective role against cellular stress. mdpi.com
| Component | Function in Lipid Droplets | Associated Processes |
|---|---|---|
| This compound | Storage form of desmosterol and linoleic acid | Sterol homeostasis, fatty acid metabolism |
| Triacylglycerols | Primary energy storage | Energy metabolism, lipolysis |
| Free Cholesterol | Membrane component | Membrane biogenesis, signaling |
Cellular membranes are complex structures composed of a diverse array of lipids and proteins. wikipedia.orgfrontiersin.orgcsic.es The lipid composition of a membrane is a critical determinant of its physical properties, including fluidity, thickness, and curvature, which in turn influence the function of membrane-embedded proteins and cellular signaling processes. nih.gov While the direct incorporation of this compound into membranes is not its primary role, the regulation of its precursor, desmosterol, has significant implications for membrane organization.
Desmosterol, when present in membranes, can influence their properties. The presence of the double bond in the side chain of desmosterol can alter the packing of lipids compared to cholesterol, potentially affecting membrane fluidity and the formation of specialized membrane domains, often referred to as lipid rafts. csic.es These domains are enriched in certain lipids and proteins and are thought to play a role in signal transduction and protein trafficking. nih.gov
By controlling the availability of free desmosterol through its esterification into this compound, the cell can indirectly modulate the composition and organization of its membranes. This adaptability is crucial for cellular responses to environmental changes and for maintaining cellular function under varying metabolic conditions. The interplay between sterol synthesis in the endoplasmic reticulum and their transport to the plasma membrane is a key aspect of maintaining membrane homeostasis. plos.org
Participation in Intracellular Signaling Cascades
Beyond its structural and storage roles, there is growing interest in the potential for this compound and its constituent parts to act as signaling molecules, influencing gene expression and cellular responses.
Lipids are increasingly recognized as important signaling molecules that can modulate a wide range of cellular processes. frontiersin.orgnih.govfrontiersin.orgwjgnet.com While direct evidence for this compound as a signaling molecule is still emerging, the biological activities of its components, desmosterol and linoleic acid, suggest a potential signaling role.
Desmosterol itself has been shown to be a signaling molecule. nih.gov Linoleic acid and its metabolites, known as oxylipins, are also well-established signaling molecules involved in inflammation and other physiological processes. nih.gov The hydrolysis of this compound could, therefore, release two molecules with potential signaling capabilities. Further research is needed to determine if this compound itself can directly bind to and modulate the activity of specific proteins or if its signaling role is primarily mediated through the release of its constituent parts. The dynamic nature of lipid droplets, where this compound is stored, provides a platform for the regulated release of such potential signaling lipids. nih.gov
Nuclear receptors and transcription factors are key regulators of gene expression, and their activity can be modulated by lipid ligands. Two important classes of such regulators in lipid metabolism are the Liver X Receptors (LXRs) and the Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.govimrpress.complos.orgcellsignal.combiorxiv.org
Liver X Receptors (LXRs): LXRs are nuclear receptors that act as cellular sterol sensors. nih.govnih.govwikipedia.org When activated by specific sterol ligands, they form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, regulating their transcription. wikipedia.org Desmosterol has been identified as an endogenous ligand for LXRs. nih.govmdpi.com By binding to and activating LXRs, desmosterol can induce the expression of genes involved in cholesterol efflux, transport, and excretion, thereby playing a direct role in the regulation of cholesterol homeostasis. nih.govnih.gov The esterification of desmosterol to this compound would sequester it from activating LXRs, providing a mechanism to fine-tune LXR signaling.
Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are a family of transcription factors that are master regulators of cholesterol and fatty acid synthesis. nih.govimrpress.complos.orgcellsignal.combiorxiv.org There are three major isoforms: SREBP-1a, SREBP-1c, and SREBP-2. imrpress.com SREBP-2 primarily regulates cholesterol synthesis, while SREBP-1c is more involved in fatty acid synthesis. biorxiv.org The activity of SREBPs is controlled by cellular sterol levels. When sterol levels are low, SREBPs are processed and activated, leading to the increased expression of genes involved in lipid synthesis. cellsignal.com Conversely, when sterol levels are high, the processing of SREBPs is inhibited. Desmosterol, as a sterol, can contribute to the feedback regulation of SREBP activity. nih.gov Therefore, the conversion of desmosterol to this compound can influence the SREBP pathway by reducing the pool of free sterols available to suppress SREBP processing.
| Regulator | Function | Interaction with Desmosterol/Desmosteryl Linoleate |
|---|---|---|
| Liver X Receptor (LXR) | Nuclear receptor that senses cellular sterol levels. | Desmosterol is an LXR ligand, activating genes for cholesterol efflux. Esterification to this compound would sequester it from LXR. nih.govmdpi.com |
| Sterol Regulatory Element-Binding Protein (SREBP) | Transcription factor that regulates cholesterol and fatty acid synthesis. | High levels of free sterols, including desmosterol, inhibit SREBP processing. The formation of this compound reduces the free desmosterol pool, potentially leading to SREBP activation. nih.gov |
Modulation of Specific Cellular Responses and Metabolic Adaptations
This compound, a sterol ester composed of desmosterol and linoleic acid, is implicated in a variety of cellular processes and metabolic adjustments. Its influence stems from its role as a storage form of both sterols and fatty acids, which are critical components for numerous biological functions.
Lipid droplets (LDs) are central to the roles of this compound, serving as the primary site for its storage. These organelles are not merely inert lipid reservoirs but are dynamic hubs for lipid metabolism, energy homeostasis, and cellular signaling. nih.gov The storage of neutral lipids, such as sterol esters and triacylglycerols, within LDs provides an efficient energy reserve and a source of building blocks for membrane synthesis. nih.gov The metabolic state of the body, particularly in response to stimuli like hypoxia or diet, can significantly influence lipid metabolism, including the pathways involving linoleic acid. frontiersin.org For instance, in hypoxic conditions, the body undergoes metabolic adaptations to maintain equilibrium, which involves alterations in the metabolism of linoleic acid and arachidonic acid. frontiersin.org
Furthermore, endurance training and dietary modifications can induce metabolic adaptations that enhance the body's capacity for fat oxidation. nih.govnih.gov Training in a fasted state, for example, has been shown to increase muscular oxidative capacity and the breakdown of intramyocellular lipids. nih.gov Such adaptations highlight the plasticity of cellular metabolism in response to physiological demands, where the mobilization of stored lipids, including those derived from this compound, can play a supportive role.
Interconnections with Other Lipid Classes and Derived Metabolites
This compound is intricately connected with other lipid classes and their biologically active derivatives. Its metabolism and functions are intertwined with those of glycerophospholipids, glycerolipids, and the production of signaling molecules like eicosanoids.
Cross-talk with Glycerophospholipid and Glycerolipid Metabolism
Glycerophospholipids are the most abundant lipids in most cell membranes, providing structural integrity and influencing membrane fluidity. uvigo.esnih.gov They are composed of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and a polar head group. uvigo.eswikipedia.org Glycerolipids, which include mono-, di-, and triacylglycerols, primarily function as energy storage molecules. wikipedia.orgwikipathways.org
The synthesis and turnover of this compound are linked to the metabolism of these major lipid classes. The linoleic acid component of this compound can be incorporated into glycerophospholipids, thereby influencing membrane composition and properties. nih.gov The fatty acid composition of glycerophospholipids is a critical determinant of membrane fluidity; a higher proportion of unsaturated fatty acids like linoleic acid increases membrane fluidity. nih.gov The endoplasmic reticulum is the primary site for the synthesis of glycerophospholipids. uvigo.es
The interplay is also evident in the shared pool of fatty acids. When this compound is hydrolyzed, its constituent linoleic acid can be utilized for the synthesis of other lipids, including glycerophospholipids and triacylglycerols. This dynamic exchange ensures that cells can adapt their lipid composition in response to changing physiological needs.
Influence on the Production of Eicosanoids and Other Bioactive Fatty Acid Derivatives
Linoleic acid, released from the hydrolysis of this compound, is a precursor to a wide array of bioactive lipid mediators. One of the most significant pathways is its conversion to arachidonic acid, which is the primary substrate for the synthesis of eicosanoids. mhmedical.com Eicosanoids, which include prostaglandins (B1171923), thromboxanes, and leukotrienes, are potent signaling molecules involved in inflammation, immunity, and cardiovascular function. mhmedical.combasicmedicalkey.com
The synthesis of eicosanoids is initiated by the release of arachidonic acid from membrane glycerophospholipids by phospholipases. mhmedical.com Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce the various classes of eicosanoids. mhmedical.combasicmedicalkey.com The availability of linoleic acid can thus indirectly influence the production of these signaling molecules by affecting the precursor pool of arachidonic acid. frontiersin.orgnih.gov
Beyond eicosanoids, linoleic acid can be metabolized into other bioactive derivatives known as oxidized linoleic acid metabolites (OXLAMs), such as 9- and 13-hydroxy-octadecadienoic acid (HODE). nih.gov These molecules have been implicated in various physiological and pathological processes. nih.gov Furthermore, linoleic acid is a precursor for the synthesis of other bioactive fatty acids, including conjugated linoleic acids (CLAs), which are known for their diverse physiological effects. mdpi.comnih.gov
The intricate connections between this compound, glycerophospholipids, glycerolipids, and the vast array of bioactive lipid mediators underscore its importance in cellular lipid homeostasis and signaling.
Advanced Analytical Methodologies for Desmosteryl Linoleate Research
Comprehensive Lipid Extraction and Sample Preparation Strategies for Biological Samples
The initial and most critical step in the analysis of Desmosteryl Linoleate (B1235992) is its efficient extraction from the biological sample while minimizing degradation and contamination. The choice of extraction method is paramount and is often dictated by the nature of the sample matrix and the specific research question.
Standard lipid extraction methods, such as the Folch and Bligh-Dyer techniques, which utilize a chloroform and methanol mixture, have been traditionally employed for the extraction of sterols and their esters. nih.gov These methods are effective in disrupting lipoproteins and solubilizing lipids. nih.gov For instance, a modified Bligh-Dyer procedure involves adding a chloroform:methanol (1:2 v/v) solution to the biological sample, followed by the addition of chloroform and a salt solution to induce phase separation, with the lipids partitioning into the lower organic phase. lipidmaps.orglipidmaps.org
To enhance the recovery of sterol esters like Desmosteryl Linoleate, optimization of these classical protocols is often necessary. This can involve adjusting solvent ratios, incorporating acidic or basic conditions, and utilizing alternative solvent systems like n-hexane/isopropanol, which can be particularly effective for non-polar lipids. nih.gov Solid-phase extraction (SPE) is a commonly used technique for the purification and fractionation of lipid extracts. nih.govlipidmaps.org Silica-based SPE cartridges can effectively separate nonpolar compounds like cholesteryl esters from more polar lipids. lipidmaps.org In a typical workflow, the lipid extract is loaded onto the SPE cartridge, and a nonpolar solvent like hexane is used to elute the steryl ester fraction, which would include this compound. lipidmaps.org
| Parameter | Folch Method | Bligh-Dyer Method | n-Hexane/Isopropanol |
| Solvent System | Chloroform:Methanol (2:1) | Chloroform:Methanol:Water (1:2:0.8 initially) | n-Hexane:Isopropanol (3:2) |
| Phase Separation | Addition of salt solution | Addition of chloroform and water | Biphasic system |
| Primary Target Lipids | Broad range of lipids | Broad range of lipids | Non-polar lipids (e.g., sterol esters) |
| Advantages | Well-established, high recovery for many lipids | Less solvent volume, suitable for tissue | Lower toxicity, good for non-polar lipids |
| Disadvantages | Large solvent volume, potential for oxidation | Can be less efficient for some lipids | May not efficiently extract polar lipids |
Due to the non-volatile nature of sterols and their esters, derivatization is often a prerequisite for analysis by gas chromatography (GC). mdpi.com This chemical modification process increases the volatility and thermal stability of the analytes, making them amenable to GC analysis. mdpi.com For the analysis of the desmosterol (B1670304) moiety of this compound after hydrolysis, silylation is a common derivatization technique. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are used to convert the hydroxyl group of desmosterol into a more volatile trimethylsilyl (TMS) ether. mdpi.comnih.gov
Methoximation is another important derivatization step, particularly if the sterol contains ketone groups, to prevent the formation of multiple derivatives due to tautomerization. youtube.com While this compound itself does not have a ketone group, this technique is crucial in broader sterol profiling. For the analysis of the linoleate fatty acid component, it is typically converted to its fatty acid methyl ester (FAME) through transesterification. researchgate.net This process involves reacting the lipid extract with a reagent like methanol in the presence of an acid or base catalyst. researchgate.net
| Technique | Reagent(s) | Target Functional Group | Purpose |
| Silylation | BSTFA, TMCS, MSTFA | Hydroxyl (-OH) | Increases volatility for GC analysis of the sterol. |
| Methoximation | Methoxyamine hydrochloride | Carbonyl (C=O) | Stabilizes ketone groups and prevents multiple derivatives. |
| Transesterification | Methanol, Acid/Base Catalyst | Ester linkage | Converts fatty acids to FAMEs for GC analysis. |
Chromatographic Separation Techniques for Lipidomics Profiling
Following extraction and derivatization, chromatographic techniques are employed to separate this compound from other lipid species in the sample. The choice of chromatography depends on whether the intact ester or its constituent parts (desmosterol and linoleic acid) are being analyzed.
HPLC and UHPLC are powerful techniques for the analysis of intact steryl esters, including this compound, often coupled with mass spectrometry (MS) for detection. nih.govresearchgate.netnih.gov Reversed-phase HPLC using a C18 column is a common approach for separating sterols and their esters. lipidmaps.orgresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and isopropanol, often with additives like ammonium acetate to improve ionization for MS detection. lipidmaps.org UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com
A study detailing the analysis of plasma sterols utilized a Purospher Star RP-18e column with a water/methanol and methanol/acetone/n-hexane solvent system for separation. researchgate.net This highlights the versatility of solvent combinations to achieve optimal separation of structurally similar sterols. researchgate.net
GC is the gold standard for the analysis of fatty acid profiles of complex lipids. nih.govusm.my After hydrolysis and transesterification of this compound to yield linoleic acid methyl ester (LAME), GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is used for separation and quantification. researchgate.netusm.my The separation is typically performed on a capillary column, such as a HP-5MS, with a temperature gradient program to elute the FAMEs based on their boiling points and polarity. mdpi.comusm.my
Multidimensional GC (GC×GC) provides significantly enhanced peak capacity and resolution compared to conventional GC, making it particularly useful for analyzing complex fatty acid mixtures. nih.gov In GC×GC, two columns with different separation mechanisms are coupled, providing a more detailed and comprehensive fatty acid profile.
Supercritical fluid chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comnih.gov SFC is well-suited for the analysis of non-polar compounds like lipids and offers several advantages over HPLC, including faster separations and reduced organic solvent consumption. mdpi.comnih.gov It has been successfully applied to the separation of free sterols and their esters. nih.govnih.govresearchgate.net The solvating power of the supercritical fluid can be tuned by adjusting pressure and temperature, or by adding a co-solvent (modifier) like methanol, to optimize the separation of different lipid classes. diva-portal.org
| Technique | Analyte Form | Typical Column | Mobile Phase/Carrier Gas | Advantages | Disadvantages |
| HPLC/UHPLC | Intact this compound | C18 Reversed-Phase | Acetonitrile, Methanol, Water | High resolution, suitable for intact lipids | Longer run times than GC, requires MS for sensitive detection |
| GC-MS | Desmosterol (as TMS ether), Linoleic Acid (as FAME) | HP-5MS Capillary | Helium | High sensitivity, excellent for volatile compounds | Requires derivatization, not suitable for intact large molecules |
| SFC | Intact this compound | Various packed columns | Supercritical CO2 with modifier | Fast analysis, reduced solvent use, "green" technique | Less common than HPLC/GC, instrumentation can be more complex |
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) stands as a cornerstone in the field of lipidomics, offering unparalleled sensitivity and selectivity for the analysis of complex lipid mixtures. For sterol esters such as this compound, MS-based approaches provide critical information regarding molecular weight, elemental composition, and structural details. The inherent complexity of biological samples necessitates advanced MS techniques to accurately identify and quantify specific lipid species.
High-Resolution Accurate Mass Spectrometry (HRAMS) for Lipid Identification
High-Resolution Accurate Mass Spectrometry (HRAMS) is indispensable for the confident identification of lipids by providing mass measurements with high accuracy, typically within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an analyte, which is a crucial first step in its identification. For this compound, HRAMS can distinguish its molecular ion from other isobaric or near-isobaric species that may be present in a complex biological extract.
The high resolving power of instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers is capable of separating ions with very small mass differences. For instance, it can resolve the isotopic peaks of a lipid, which further corroborates its elemental formula. When analyzing this compound, HRAMS provides an accurate mass of the intact molecule, often as an adduct with ions like ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺), which helps to differentiate it from other lipids with similar nominal masses but different chemical formulas nih.gov. An HRAMS assay can be validated for the quantitative analysis of numerous steroid metabolites, demonstrating its robustness in complex biological matrices like urine nih.gov.
Table 1: HRAMS Data for Putative this compound Adducts This table is illustrative and based on theoretical calculations.
| Ion Species | Theoretical m/z | Required Mass Accuracy (ppm) | Potential Interfering Species |
|---|---|---|---|
| [C₄₅H₇₆O₂ + H]⁺ | 649.5867 | < 5 | Other C₄₅ sterol esters |
| [C₄₅H₇₆O₂ + NH₄]⁺ | 666.6133 | < 5 | N/A in this mass range |
Tandem Mass Spectrometry (MS/MS, MSn) for Structural Elucidation of Sterol Esters
While HRAMS provides the elemental composition, tandem mass spectrometry (MS/MS or MSⁿ) is required for detailed structural elucidation. In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides a structural fingerprint of the molecule.
For a sterol ester like this compound, MS/MS analysis yields characteristic fragments that identify both the sterol and the fatty acyl moieties.
Sterol Moiety: The fragmentation of the sterol ester typically results in the neutral loss of the fatty acid chain, leaving a fragment ion corresponding to the sterol backbone. In the case of this compound, a characteristic fragment representing the desmosterol cation would be observed. Further fragmentation (MS³) of this sterol cation can help distinguish it from its isomers scholaris.cacore.ac.uk.
Fatty Acyl Moiety: Although less common, fragmentation can also provide information about the fatty acid. The presence of specific fragment ions can help identify the linoleate chain and even provide clues about the position of its double bonds, especially with certain derivatization or ionization techniques nih.gov.
The use of different ionization methods, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can produce complementary fragmentation patterns useful for comprehensive structural analysis scholaris.cacore.ac.uk.
Ion Mobility Mass Spectrometry (IM-MS) for Isomeric Separation
A significant challenge in lipidomics is the prevalence of isomers—molecules with the same mass and elemental composition but different structures. This compound may coexist with other sterol esters where either the sterol (e.g., cholesterol) or the fatty acid (e.g., oleic acid) is different but results in an isobaric molecule. Furthermore, isomers can differ in double bond positions or stereochemistry.
Ion Mobility Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber under the influence of an electric field. nih.gov This technique can separate ions that are indistinguishable by mass spectrometry alone. researchgate.netrsc.org The resulting measurement, the collision cross-section (CCS), is a characteristic physical property of the ion that reflects its three-dimensional structure. nih.gov
IM-MS is particularly powerful for separating lipid isomers, including sterol isomers, which can have markedly different biological functions. nih.govresearchgate.net By coupling IM with MS, it is possible to resolve this compound from its structural isomers, providing greater confidence in its identification and quantification. consensus.app This technique can be integrated into both direct infusion and liquid chromatography-coupled workflows. nih.govresearchgate.net
Comparative Analysis of Direct Infusion ("Shotgun") Lipidomics and Chromatography-Coupled MS Approaches
Two primary strategies exist for introducing lipid samples into a mass spectrometer: direct infusion, often called "shotgun lipidomics," and coupling with a chromatographic separation technique like Liquid Chromatography (LC-MS).
Shotgun Lipidomics: This approach involves infusing a total lipid extract directly into the mass spectrometer's ion source. aocs.org Its main advantage is high throughput, as it eliminates the time required for chromatographic separation. aocs.orgwustl.edu Identification and quantification rely heavily on the mass spectrometer's ability to perform specific scan types (e.g., precursor ion and neutral loss scans) to selectively detect certain lipid classes. nih.govnih.gov However, this method is susceptible to ion suppression effects, where the ionization of a low-abundance lipid like this compound might be hindered by more abundant species. While it can analyze hundreds of lipid species, it struggles with the definitive separation of isomers. wustl.edu
Chromatography-Coupled MS (LC-MS): In this method, the lipid extract is first separated by liquid chromatography before entering the mass spectrometer. und.edu Techniques like Reversed-Phase LC can separate lipids based on their hydrophobicity, effectively resolving different fatty acyl chains. This pre-separation reduces ion suppression and allows for the distinction of isomeric and isobaric species based on their retention times. nih.gov While providing more detailed and reliable data, LC-MS methods have a lower throughput due to the time required for the chromatographic run. und.edu
Table 2: Comparison of Shotgun Lipidomics and LC-MS for Sterol Ester Analysis
| Feature | Direct Infusion ("Shotgun") Lipidomics | Chromatography-Coupled MS (LC-MS) |
| Throughput | High | Low to Medium |
| Sample Preparation | Minimal (lipid extraction) | Lipid extraction and solvent preparation |
| Separation Principle | Intra-source separation based on electrical properties wustl.edu | Chromatographic separation (e.g., hydrophobicity) |
| Isomer Separation | Limited; relies on MSⁿ and IM-MS | Excellent; based on retention time differences nih.gov |
| Ion Suppression | High potential for suppression effects | Significantly reduced |
| Quantification | Relies on class-specific internal standards nih.gov | More accurate due to better separation |
| Primary Application | High-throughput screening, global profiling | Detailed profiling, biomarker discovery und.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Lipid Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of molecules in solution. nih.gov While MS excels in sensitivity and identifying molecular weights, NMR provides unparalleled insight into the precise arrangement of atoms and the stereochemistry of a molecule.
Application of Advanced NMR Techniques for Molecular Structure Analysis
For a molecule like this compound, NMR can confirm the identity of both the sterol and fatty acid components and verify how they are connected via the ester bond.
¹H-NMR: A proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Characteristic signals in the olefinic region (typically 5-6 ppm) can confirm the presence and number of double bonds in both the desmosterol and linoleate moieties. magritek.com The signals for protons adjacent to the ester linkage can confirm the structure.
¹³C-NMR: Carbon NMR provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons involved in the double bonds and the ester carbonyl group are highly diagnostic. researchgate.netnih.gov This technique is crucial for distinguishing between positional isomers of the fatty acid or sterol. researchgate.net
2D NMR Techniques: Advanced two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially in a complex molecule.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the mapping of the spin systems within the desmosterol ring system and the linoleate chain. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached, and more easily assigned, protons. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly valuable for confirming the ester linkage by observing a correlation between protons on the sterol (at C-3) and the carbonyl carbon of the linoleate.
These advanced NMR methods, often used in combination, allow for the complete and unambiguous structural determination of this compound, serving as a definitive analytical tool to complement mass spectrometry data. nih.govnih.gov
Integration of Diverse Analytical Platforms for Holistic Data Acquisition
To achieve a comprehensive understanding of the role and behavior of this compound in complex biological systems, researchers are increasingly moving beyond single-platform analyses. The integration of diverse analytical methodologies provides a more complete picture, from the intact molecular species down to its constituent parts and its relationship with genomic and proteomic landscapes. This holistic approach, often referred to as multi-omics, is crucial for elucidating the intricate metabolic pathways and regulatory networks involving this compound.
The primary strategy for a comprehensive analysis of this compound involves the synergistic use of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.govmdpi.com This combination allows for the characterization of both the intact ester and its fundamental components, Desmosterol and Linoleic Acid.
LC-MS is the technique of choice for analyzing the intact this compound molecule. Its ability to handle non-volatile and thermally labile compounds makes it ideal for the direct analysis of steryl esters from biological extracts. nih.gov In contrast, GC-MS is exceptionally well-suited for the detailed analysis of the individual sterol and fatty acid components after hydrolysis of the ester bond. nih.govmdpi.com This dual approach provides complementary information that is essential for a complete structural and quantitative assessment.
Beyond the integration of chromatographic techniques, a more profound understanding of this compound's function can be achieved by integrating lipidomics data with other omics disciplines, such as transcriptomics and proteomics. mdpi.commdpi.comcreative-proteomics.comfrontiersin.orgnih.gov This multi-omics strategy allows researchers to correlate changes in this compound levels with alterations in gene expression and protein abundance, thereby uncovering the regulatory mechanisms that govern its metabolism and signaling functions. creative-proteomics.com For instance, an increase in this compound concentration can be linked to the upregulation of genes encoding enzymes involved in its synthesis or the downregulation of those responsible for its breakdown.
The following tables illustrate the type of data that can be generated through an integrated analytical approach for this compound research.
Table 1: Hypothetical Integrated Analysis of this compound in a Cellular Model
| Analytical Platform | Analyte | Measurement | Finding | Implication |
| LC-MS/MS | Intact this compound | Relative Quantification | 2.5-fold increase upon stimulation | Cellular stimulation leads to an accumulation of this compound. |
| GC-MS (post-hydrolysis) | Desmosterol | Absolute Quantification | 2.3-fold increase in the esterified pool | The increase in this compound is primarily due to the esterification of newly available Desmosterol. |
| GC-MS (post-hydrolysis) | Linoleic Acid | Absolute Quantification | 1.8-fold increase in the esterified pool | Linoleic acid is actively incorporated into this compound upon stimulation. |
| Transcriptomics (RNA-seq) | DHCR24 gene expression | Fold Change | -3.0-fold change | The gene responsible for converting Desmosterol to Cholesterol is downregulated, leading to an accumulation of Desmosterol available for esterification. |
| Transcriptomics (RNA-seq) | SOAT1 gene expression | Fold Change | +4.5-fold change | The gene for the enzyme that esterifies sterols is upregulated, promoting the synthesis of this compound. |
Table 2: Illustrative Multi-Omics Data Integration for this compound Pathway Analysis
| Omics Layer | Key Finding | Correlation with this compound | Pathway Implication |
| Lipidomics | Elevated levels of this compound and other desmosterol esters. | Direct Measurement | Altered sterol esterification pathway. |
| Transcriptomics | Downregulation of the DHCR24 gene. | Positive correlation with Desmosterol substrate availability. | Inhibition of the final step in the Bloch pathway of cholesterol synthesis. avantiresearch.com |
| Transcriptomics | Upregulation of fatty acid desaturase genes (FADS1, FADS2). | Positive correlation with Linoleic Acid precursor availability. | Enhanced endogenous synthesis of polyunsaturated fatty acids. avantiresearch.comnih.gov |
| Proteomics | Increased abundance of Sterol O-acyltransferase (SOAT1) protein. | Positive correlation with the enzyme responsible for esterification. | Increased enzymatic capacity for this compound synthesis. |
This integrated approach provides a powerful framework for understanding the multifaceted role of this compound in biology. By combining detailed molecular analysis with a broader systems-level view, researchers can more effectively unravel the complexities of lipid metabolism and its impact on cellular function and disease.
Structural Biology Investigations of Enzymes and Protein Complexes Associated with Desmosteryl Linoleate Metabolism
Structural Characterization of Enzymes Involved in Desmosteryl Linoleate (B1235992) Synthesis and Hydrolysis
The synthesis and hydrolysis of desmosteryl linoleate are catalyzed by specific enzymes whose structural features dictate their substrate specificity and catalytic activity. High-resolution structural studies provide invaluable insights into these processes.
High-Resolution Structural Analysis of Delta-24-Dehydrocholesterol Reductase (DHCR24)
Delta-24-dehydrocholesterol reductase (DHCR24), also known as seladin-1, is a key enzyme in cholesterol biosynthesis that catalyzes the final step: the reduction of the Δ24 double bond of desmosterol (B1670304) to form cholesterol. nih.govfrontiersin.orgembopress.org This enzyme is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase. frontiersin.orgresearchgate.net While a high-resolution crystal structure of the full-length human DHCR24 is not yet available in the Protein Data Bank, significant insights have been gained through homology modeling and in silico structural analyses. researchgate.netresearchgate.net
Molecular dynamics simulations have been employed to investigate the impact of pathogenic mutations on the stability and interaction network of DHCR24 with its FAD cofactor. nih.gov These computational studies provide a preliminary assessment of the mechanistic role of specific residues in desmosterolosis, a rare genetic disorder caused by DHCR24 deficiency. nih.govfrontiersin.org
Table 1: In Silico Structural Analysis of DHCR24
| Analysis Type | Key Findings | References |
| Homology Modeling | Prediction of 3D structure based on templates like cytokinin dehydrogenase. Identification of FAD-binding and substrate-binding domains. | researchgate.netmdpi.com |
| Molecular Dynamics | Simulation of protein dynamics and interaction with FAD and substrates. Assessment of the impact of mutations on protein stability. | nih.govresearchgate.net |
| Structural Validation | Use of Ramachandran plots and other software to confirm the quality of the modeled structure. | researchgate.netmdpi.com |
Structural Biology of Lipases and Esterases Acting on this compound
The hydrolysis of this compound into desmosterol and linoleic acid is carried out by lipases and sterol esterases. Many of these enzymes belong to the α/β-hydrolase superfamily and possess a conserved catalytic triad (B1167595) typically composed of serine, an acidic residue (aspartate or glutamate), and histidine. acs.orgnih.govcsic.es
Crystal structures of several microbial lipases and sterol esterases, which often exhibit broad substrate specificity and can act on sterol esters, have been solved. nih.govcsic.es For instance, the sterol esterase from the fungus Ophiostoma piceae (OPE) has been crystallized in both closed and open conformations. csic.es This structural work reveals that enzyme activation involves a significant conformational change, including the displacement of a "lid" that covers the active site. csic.es
These structures provide a detailed view of the substrate-binding pocket, which is often a hydrophobic cavity. acs.org The architecture of this pocket, along with the nature of the amino acid residues lining it, determines the enzyme's preference for different substrates, including sterol esters like this compound. acs.orgcsic.es Some lipases from the Candida rugosa-like family are known for their versatility, acting on both triglycerides and sterol esters. acs.org
Insights into Substrate Binding and Catalytic Mechanisms
Structural studies, coupled with biochemical assays and computational modeling, have provided a deeper understanding of how these enzymes bind their substrates and catalyze the respective reactions.
For DHCR24, molecular docking and dynamics simulations suggest that desmosterol binds in a hydrophobic pocket near the FAD cofactor. researchgate.netmdpi.com The binding is proposed to be conducive to the hydride transfer from FAD to the Δ24 double bond of the desmosterol side chain. researchgate.net Interestingly, simulations have also shown that the product, cholesterol, has a different behavior within the catalytic cavity, suggesting a mechanism for product egress. researchgate.net
In the case of lipases and sterol esterases, the catalytic mechanism for hydrolysis involves the catalytic triad. researchgate.net The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond in this compound. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole." The intermediate then collapses, releasing the alcohol (desmosterol) and forming an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the fatty acid (linoleic acid) and regenerating the free enzyme. researchgate.net
Structural analyses of enzymes like OPE have revealed the presence of tunnels connecting the active site to the enzyme surface, which may play a role in accommodating the long acyl chains of substrates like linoleate. csic.es The hydrophobicity and morphology of these tunnels and the active site lid are critical factors influencing substrate recognition and catalytic efficiency. csic.es
Analysis of Proteins and Protein Complexes Interacting with Desmosterol and Its Esters
Beyond the enzymes directly involved in its metabolism, this compound and its precursor, desmosterol, interact with other proteins that play crucial roles in cellular sterol sensing and transport.
Structural Basis of Sterol-Sensing Domain-Containing Proteins
Several key proteins involved in cholesterol homeostasis contain a highly conserved motif known as the sterol-sensing domain (SSD). nih.govwikipedia.org The SSD is typically composed of five transmembrane segments. wikipedia.org Proteins containing an SSD include SREBP cleavage-activating protein (SCAP), HMG-CoA reductase (HMGCR), and Niemann-Pick C1 (NPC1) protein. nih.govwikipedia.org
These proteins sense the levels of sterols in the endoplasmic reticulum membrane and initiate appropriate cellular responses. nih.gov For example, when sterol levels are high, cholesterol binds to the SSD of SCAP, inducing a conformational change that promotes its interaction with another protein, Insig. nih.govnih.gov This interaction retains the SCAP/SREBP complex in the ER, preventing the activation of SREBPs and thereby downregulating cholesterol synthesis. nih.gov Desmosterol has been shown to be capable of replacing cholesterol in this regulatory pathway. nih.gov
Cryo-electron microscopy (cryo-EM) studies of SSD-containing proteins like HMGCR and NPC1 are beginning to unveil the structural rearrangements that occur upon sterol binding. creative-biostructure.com These studies suggest that the SSD acts as a molecular switch, modulating the protein's activity and interactions with other proteins in response to changes in membrane sterol concentration. nih.gov The structural basis for how desmosterol specifically interacts with these domains and how this interaction compares to that of cholesterol is an active area of investigation. It has been shown that desmosterol can compete with cholesterol for binding to SCAP. mcgill.ca
Application of Advanced Structural Elucidation Techniques
The study of this compound metabolism and its associated proteins has greatly benefited from a range of advanced structural elucidation techniques.
X-ray crystallography has been instrumental in providing high-resolution atomic structures of soluble enzymes and protein domains, such as those of microbial lipases and esterases. csic.esacs.org However, its application to membrane-bound proteins like DHCR24 and SSD-containing proteins is more challenging due to difficulties in obtaining well-ordered crystals.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins in their near-native lipid environments. nih.govleibniz-fmp.demdpi.com This is particularly valuable for studying proteins like HMGCR and NPC1 within membrane mimics such as nanodiscs. creative-biostructure.comnih.gov Cryo-EM allows for the visualization of different conformational states of a protein, providing insights into its dynamic nature. mdpi.com
Nuclear magnetic resonance (NMR) spectroscopy is another key technique, especially for studying protein-lipid interactions and protein dynamics in solution and in solid-state. nih.govnih.govtandfonline.com Solution NMR can be used to identify the binding sites and determine the dissociation constants of lipids interacting with membrane proteins. nih.govacs.org Solid-state NMR can provide information on how proteins affect the properties of the lipid bilayer and vice versa. nih.gov
Mass spectrometry (MS) -based techniques are also increasingly used for structural elucidation. researchgate.netmdpi.comrfi.ac.uk Native MS can help identify the components of protein-lipid complexes, while techniques like hydrogen-deuterium exchange MS can probe protein conformational changes upon lipid binding. researchgate.net
Table 2: Advanced Techniques for Structural Analysis of Protein-Lipid Interactions
| Technique | Application in Studying this compound Metabolism | Advantages | References |
| X-ray Crystallography | Determining high-resolution structures of soluble enzymes like lipases and esterases. | Provides atomic-level detail. | csic.esacs.org |
| Cryo-Electron Microscopy (Cryo-EM) | Structural analysis of large, dynamic membrane protein complexes (e.g., SSD-containing proteins) in a lipid environment. | Can visualize different conformations and does not require crystallization. | creative-biostructure.comnih.govleibniz-fmp.demdpi.com |
| Nuclear Magnetic Resonance (NMR) | Characterizing protein-lipid interactions, dynamics, and determining binding affinities. | Provides information on dynamics and weak interactions in solution or solid state. | nih.govnih.govtandfonline.comacs.org |
| Mass Spectrometry (MS) | Identifying protein-lipid complexes and probing conformational changes. | High sensitivity and can analyze complex mixtures. | researchgate.netmdpi.comrfi.ac.uk |
X-ray Crystallography of Key Proteins
One of the key enzymes in the formation of cholesteryl esters, and by extension desmosteryl esters, is Lecithin:Cholesterol Acyltransferase (LCAT) . wikipedia.org The crystal structure of human LCAT has been solved, revealing an α/β hydrolase core with two additional subdomains that are crucial for its function. nih.gov Subdomain 1 is involved in interfacial activation, a critical step for enzymes acting on lipid substrates, while subdomain 2 forms a "lid" that covers the substrate-binding pocket. nih.gov The structure of LCAT in a closed conformation, with the lid blocking access to the active site, has also been determined, suggesting a mechanism for its activation by apolipoprotein A-I (ApoA-I) on high-density lipoprotein (HDL) particles. rcsb.org A 2.65 Å resolution crystal structure of human LCAT complexed with a Fab fragment was instrumental in revealing these details. nih.gov
Another class of enzymes, the Acyl-CoA:Cholesterol O-Acyltransferases (ACATs) , is responsible for the intracellular esterification of cholesterol. wikipedia.org While the full-length structure of human ACAT has been challenging to determine by X-ray crystallography due to its membrane-bound nature, a novel, potent, and orally active inhibitor of ACAT, FR186054, bearing a pyrazole (B372694) ring, has been synthesized and its single-crystal X-ray structure has been analyzed. nih.gov This provides valuable information for understanding the inhibitor binding and for the rational design of future drugs targeting this enzyme. nih.gov
The hydrolysis of the ester bond in this compound is carried out by lipases. The crystal structure of the Lipoprotein Lipase (B570770) (LPL)-GPIHBP1 complex provides insights into how lipases interact with their protein partners to mediate the hydrolysis of triglyceride-rich lipoproteins. rcsb.org This structure reveals that the LU domain of GPIHBP1 binds to the C-terminal domain of LPL, primarily through hydrophobic interactions. rcsb.org This interaction is crucial for stabilizing LPL and facilitating its enzymatic activity. rcsb.org
Table 1: X-ray Crystallography Data of Proteins in this compound Metabolism
| Protein/Complex | PDB ID | Resolution (Å) | Key Findings |
|---|---|---|---|
| Human Lecithin:Cholesterol Acyltransferase (LCAT) | 5TXF | 3.10 | Structure in a closed conformation, revealing a retractable lid mechanism for activation. rcsb.org |
| Human Lecithin:Cholesterol Acyltransferase (LCAT) | Not specified in abstract | 2.65 | α/β hydrolase core with two subdomains crucial for interfacial activation and substrate binding. nih.gov |
| Lipoprotein Lipase (LPL)-GPIHBP1 Complex | 6E7K | Not specified in abstract | Reveals the interaction between GPIHBP1's LU domain and LPL's C-terminal domain, crucial for LPL stability and function. rcsb.org |
| FR186054 (ACAT Inhibitor) | Not applicable | Not applicable | Single crystal X-ray analysis provided structural details for this potent inhibitor. nih.gov |
Cryogenic Electron Microscopy (Cryo-EM) for Large Complexes
Cryogenic electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic protein complexes, which are often difficult to crystallize. This is particularly relevant for the enzymes involved in this compound metabolism, as they frequently associate with lipoproteins and other proteins to perform their functions.
The structure of human Sterol O-acyltransferase 1 (SOAT1) , also known as ACAT1, has been determined by cryo-EM. nih.govrcsb.org These studies revealed that hSOAT1 exists as a tetramer, which is a dimer of dimers. nih.govresearchgate.net The structure of the hSOAT1 dimer was resolved at 3.5 Å, showing how a small molecule inhibitor, CI-976, binds within the catalytic chamber, blocking access to the active site residues His460, Asn421, and Trp420. nih.govrcsb.org This provides a structural basis for the inhibition of cholesterol esterification and is a significant step towards the rational design of drugs targeting SOAT1. nih.gov
Cryo-EM has also provided crucial insights into the interaction between Lecithin:Cholesterol Acyltransferase (LCAT) and high-density lipoprotein (HDL) particles. A 10 Å resolution cryo-EM structure of the complex of LCAT with apolipoprotein A-I (APOA1) on reconstituted HDL discs has been reported. ahajournals.org This study, combined with mass spectrometry and molecular docking, showed that LCAT binds to two symmetrical sites on the APOA1 dimer. ahajournals.org More recent work has improved the resolution of the LCAT-HDL complex to 9.8 Å, revealing that LCAT can adopt distinct orientations at each binding site, possibly representing different steps in the catalytic cycle. nih.govrcsb.orgpdbj.org These findings are critical for understanding the maturation of HDL. ahajournals.orgnih.gov
The structure of human Hormone-Sensitive Lipase (HSL) has also been determined by cryo-EM at a resolution of 3.4 Å. rcsb.org HSL is a key enzyme in the hydrolysis of stored triacylglycerols and cholesteryl esters. nih.gov The cryo-EM structure, in conjunction with other biochemical assays, identified specific motifs responsible for the association of HSL with lipid droplets, which is essential for its function in lipolysis. rcsb.org
Table 2: Cryo-EM Data of Proteins and Complexes in this compound Metabolism
| Protein/Complex | PDB ID / EMDB ID | Resolution (Å) | Key Findings |
|---|---|---|---|
| Human Sterol O-acyltransferase 1 (hSOAT1) Dimer with CI-976 | 6L47 | 3.50 | Revealed the binding mode of a competitive inhibitor in the catalytic chamber. nih.govrcsb.org |
| Human Hormone-sensitive Lipase (HSL) | 8ZVQ / EMD-60512 | 3.4 | Identified lipid droplet-binding motifs crucial for its lipolytic activity. rcsb.org |
| LCAT in complex with HDL | Not specified in abstract | 10 | Showed LCAT binding to two symmetrical sites on the APOA1 dimer in HDL. ahajournals.org |
| LCAT bound to Apolipoprotein A-I dimer in HDL | 9MXZ / EMDB-48724 | 9.8 | Revealed distinct orientations of LCAT at its binding sites, suggesting different catalytic steps. nih.govrcsb.orgpdbj.org |
Small-Angle X-ray Scattering (SAXS) for Solution Structures
While specific SAXS studies focusing solely on this compound metabolism are not abundant, the technique has been applied to enzymes within the relevant families. For instance, SAXS analysis of a member of the hormone-sensitive lipase family of lipolytic enzymes revealed a monomeric state in solution. researchgate.net A grant has also been awarded for research that includes the use of SAXS to study Hormone-Sensitive Lipase (HSL) in the context of foam cells, which are relevant to cholesterol metabolism. grantome.com The development of new SAXS and wide-angle X-ray scattering (WAXS) instruments with reduced background scattering will likely facilitate more detailed time-resolved studies of these enzymes in the future. grantome.com
SAXS has been mentioned in the context of the adrenergic regulation of HSL, where a SAX trimethyl aminopropyl column was used, indicating the application of related chromatographic techniques in the study of HSL phosphorylation and activity. physiology.org
Table 3: SAXS Investigations of Proteins Related to this compound Metabolism
| Protein Family/Complex | Key Findings from SAXS or Related Techniques |
|---|---|
| Hormone-Sensitive Lipase (HSL) Family | SAXS analysis revealed a monomeric state in solution for a family member. researchgate.net |
| Hormone-Sensitive Lipase (HSL) | Research grant awarded for SAXS studies of HSL in foam cells. grantome.com |
| Hormone-Sensitive Lipase (HSL) | SAX chromatography used in studies of HSL phosphorylation. physiology.org |
Protein Nuclear Magnetic Resonance Spectroscopy
Protein Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of proteins in solution. It is particularly well-suited for investigating dynamic regions of proteins and for mapping interaction interfaces.
NMR spectroscopy has been employed to investigate the relationship between Endothelial Lipase (EL) and HDL. medicalequipmentnig.com These studies quantified HDL subclasses and lipolytic products, revealing that while total HDL levels might not correlate with EL levels, higher EL was associated with significantly higher levels of lipolytic products. medicalequipmentnig.comnews-medical.net This indicates a direct functional relationship between the enzyme and its substrate in a physiological context. medicalequipmentnig.comnews-medical.net
Furthermore, NMR has been used to study the serum levels and lipid content of apolipoprotein B (apoB)-containing lipoproteins and their association with EL serum levels in both healthy individuals and patients with metabolic syndrome. nih.gov These studies demonstrated that the correlations between EL and various lipoprotein subclasses differ significantly between these two groups, highlighting the complex role of EL in lipoprotein metabolism. nih.gov In another study, NMR spectroscopy was used to quantify HDL parameters in human subjects, showing a positive association between EL serum levels and the paraoxonase 1 (PON1) content of HDL. mdpi.com NMR analysis also helped to characterize the structure of EL-modified LDL particles, which were found to be smaller and denser. ahajournals.org
Table 4: NMR Spectroscopy Applications in the Study of Endothelial Lipase
| Study Focus | Key Findings from NMR Spectroscopy |
|---|---|
| Relationship between Endothelial Lipase (EL) and HDL | Quantified HDL subclasses and lipolytic products, showing a functional link between EL and HDL hydrolysis. medicalequipmentnig.comnews-medical.net |
| EL and Apolipoprotein B-Containing Lipoproteins | Determined serum levels and lipid content of lipoprotein subclasses, revealing different correlations in healthy vs. metabolic syndrome patients. nih.gov |
| EL and HDL Paraoxonase 1 (PON1) Content | Quantified HDL parameters, showing a positive association between EL serum levels and HDL PON1 content in humans. mdpi.com |
| Structure of EL-Modified LDL | Characterized the distribution and size of lipoproteins, indicating EL contributes to the formation of small, dense LDL. ahajournals.org |
Lipidomics and Systems Biology Approaches in Desmosteryl Linoleate Research
Quantitative Lipidomics Profiling of Desmosteryl Linoleate (B1235992) in Cellular and Tissue Models
Quantitative lipidomics aims to measure the absolute or relative amounts of lipid species within a biological sample. novogene.com This is crucial for understanding the dynamics of desmosteryl linoleate in various cellular and tissue contexts. The process typically involves several key steps: sample collection, lipid extraction, detection by mass spectrometry (MS), and data analysis. novogene.com
Modern lipidomics platforms, often utilizing liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), can identify and quantify thousands of lipid species in a single analysis. novogene.commetabolomicscentre.ca Targeted lipidomics can be employed to specifically quantify this compound and related molecules with high accuracy and sensitivity, sometimes reaching picogram detection levels. novogene.comthermofisher.com In contrast, untargeted lipidomics provides a broader, exploratory view of the entire lipidome, which can reveal unexpected changes in lipid profiles associated with varying levels of this compound. thermofisher.commdpi.com
In cellular models, such as cultured broncho-epithelial or liver cancer cell lines, lipidomics can elucidate how this compound levels change in response to specific stimuli or genetic modifications. mdpi.comnih.gov For instance, studies might investigate the impact of knocking down a specific gene on the cellular concentration of this compound. Tissue-level analysis, using samples from animal models or human biopsies, provides insights into the spatial distribution and physiological relevance of this compound in different organs. nih.govnih.gov For example, comparing the lipid profiles of healthy versus diseased tissues can highlight the role of this compound in pathology. nih.govnih.gov
Integration of Lipidomics Data with Other Omics Datasets
To gain a more holistic understanding of the biological role of this compound, lipidomics data is often integrated with other "omics" datasets. This systems biology approach helps to connect changes in lipid levels with alterations in genes, proteins, and other metabolites.
Combined Metabolomics and Lipidomics Analysis
Lipidomics is technically a subset of metabolomics, but the two are often performed as separate, complementary analyses due to the different chemical properties of lipids and other metabolites. frontiersin.orgembopress.org Combining these datasets provides a more complete picture of the metabolic state of a cell or organism. nih.govfrontiersin.org For instance, an increase in this compound could be correlated with changes in the levels of amino acids, organic acids, or nucleotides, suggesting a coordinated metabolic reprogramming. nih.gov
Recent advancements have led to the development of integrated workflows that allow for the simultaneous analysis of both polar metabolites and non-polar lipids from a single sample, streamlining the data acquisition process. researchgate.netrsc.org These combined analyses can reveal, for example, how alterations in glucose metabolism might impact the synthesis of desmosteryl, the sterol precursor to this compound.
Correlation with Transcriptomics and Proteomics for Pathway Discovery
Integrating lipidomics data with transcriptomics (the study of all RNA transcripts) and proteomics (the study of all proteins) can reveal the regulatory mechanisms governing this compound metabolism. nih.govnih.gov Transcriptomics can identify changes in the expression of genes encoding enzymes involved in the synthesis or breakdown of this compound. nih.gov Proteomics provides a direct measure of the levels of these enzymes. nih.gov
However, the correlation between transcript, protein, and lipid levels is not always straightforward. nih.govmdpi.com Post-transcriptional and post-translational modifications, as well as enzyme kinetics and substrate availability, all play a role. mdpi.com The correlation coefficient between transcriptome and proteome data is often moderate, typically around 0.3 to 0.5. nih.govmdpi.com Despite this, the integrated analysis can be powerful. For example, if an increase in this compound is observed alongside the upregulation of the gene and protein for an enzyme in the cholesterol biosynthesis pathway, it provides strong evidence for the activation of that pathway. lipotype.com This multi-omics approach is invaluable for constructing molecular networks and discovering new regulatory pathways. frontiersin.org
Computational and Bioinformatic Analysis of Lipidomics Data
The large and complex datasets generated by lipidomics and other omics technologies require sophisticated computational and bioinformatic tools for analysis and interpretation. spectroscopyonline.com
Statistical Methods for Identifying Significant Lipid Changes (e.g., Univariate and Multivariate Analysis)
Statistical analysis is essential to distinguish meaningful biological variations from experimental noise. geeksforgeeks.org
Univariate analysis examines one variable at a time. geeksforgeeks.orgmedium.com Common methods include the t-test and analysis of variance (ANOVA), which can be used to determine if the level of this compound is significantly different between two or more groups (e.g., control vs. treated cells). acutecaretesting.orgpvalue.io
Metabolic Pathway Enrichment and Topology Analysis (e.g., MetaboAnalyst)
Once a list of significantly altered lipids, including this compound, has been identified, pathway analysis tools are used to place these findings in a biological context. nih.gov Software platforms like MetaboAnalyst are widely used for this purpose. metaboanalyst.cametaboanalyst.ca
Pathway Enrichment Analysis determines whether a particular metabolic pathway is over-represented in the list of significantly changed lipids. metaboanalyst.ca This is typically done using statistical tests like the hypergeometric test or Fisher's exact test. metaboanalyst.ca For example, if this compound and several other sterol lipids are found to be elevated, pathway enrichment analysis would likely identify "sterol biosynthesis" as a significantly enriched pathway.
Pathway Topology Analysis goes a step further by considering the position and connections of the altered lipids within the pathway structure. metaboanalyst.ca This can help to identify the most critical nodes or points of regulation.
These analyses can be performed using databases of known metabolic pathways, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). metaboanalyst.cacd-genomics.com The integration of data from multiple omics levels (e.g., genes, proteins, and metabolites) into a joint pathway analysis can provide a more comprehensive and robust understanding of the system-level response. metaboanalyst.canih.gov
Network Analysis of Lipid-Protein and Lipid-Metabolite Interactions
The integration of lipidomics with other omics disciplines, such as proteomics and metabolomics, has enabled a systems-level view of the complex interactions governing cellular processes. mdpi.comnih.gov Network analysis provides a powerful framework for visualizing and interpreting these high-dimensional datasets, revealing the intricate web of connections between lipids, proteins, and metabolites. mdpi.comfrontiersin.org In the context of this compound, network analysis helps to elucidate its functional roles by mapping its interactions within the broader landscape of cellular biochemistry. These networks are constructed by correlating changes in the abundance of this compound with changes in proteins and other metabolites across different biological states, or by identifying direct physical interactions. mdpi.comfrontiersin.org
The biological functions of membranes are highly dependent on specific interactions between lipids and proteins. frontiersin.org These interactions can influence protein recruitment, conformation, and activity. memtein.com While direct, large-scale network analyses specifically centered on this compound are not extensively documented, the interactions of its constituent parts—desmosterol (B1670304) and linoleic acid—are well-studied, allowing for the construction of a putative interaction network.
Desmosterol, the sterol component, has been shown to play a crucial role in integrating macrophage lipid metabolism and inflammatory responses. nih.gov Studies using lipidomic and transcriptomic approaches have revealed that the regulated accumulation of desmosterol is linked to the activation of Liver X Receptor (LXR) target genes and the inhibition of Sterol Regulatory Element-Binding Protein (SREBP) target genes. nih.gov This suggests a network of interactions where this compound levels could influence the activity of these key transcription factors and their associated regulatory proteins, thereby modulating the expression of genes involved in cholesterol homeostasis and inflammation. nih.govcreative-diagnostics.com
The linoleic acid component of this compound is a key polyunsaturated fatty acid involved in numerous metabolic pathways. nih.gov Network analysis of the linoleic acid metabolism pathway has identified several hub genes and proteins whose activities are closely correlated with linoleate levels. nih.gov These interactions are critical for the synthesis of various signaling molecules and for maintaining the structure of cellular membranes. nih.gov
By combining these insights, a network model for this compound emerges, placing it at the intersection of sterol biosynthesis, fatty acid metabolism, and inflammatory signaling. Fluctuations in this compound levels could ripple through these connected pathways, affecting both protein function and the metabolic landscape.
The table below summarizes potential protein interactions based on the known functions of desmosterol and linoleic acid, which are likely to be relevant for this compound.
Table 1: Potential Protein Interactors in the this compound Network
| Protein/Protein Family | Class | Implied Function in Network | Supporting Evidence |
|---|---|---|---|
| Liver X Receptors (LXRs) | Nuclear Receptor | Regulation of cholesterol homeostasis and inflammation. nih.gov | Desmosterol is a known LXR agonist, activating target gene expression. nih.gov |
| Sterol Regulatory Element-Binding Proteins (SREBPs) | Transcription Factor | Regulation of cholesterol and fatty acid synthesis. nih.gov | Desmosterol accumulation inhibits SREBP pathway gene expression. nih.gov |
| Δ24-dehydrocholesterol reductase (DHCR24) | Enzyme | Catalyzes the conversion of desmosterol to cholesterol. caymanchem.com | Direct metabolic relationship with the desmosterol moiety. caymanchem.com |
| Acyl-CoA:cholesterol acyltransferases (ACATs) | Enzyme | Catalyzes the esterification of cholesterol; may act on desmosterol. | Involved in the formation of sterol esters. |
| Phospholipase A2 (PLA2) family | Enzyme | Releases fatty acids, including linoleic acid, from phospholipids (B1166683). nih.gov | Key enzymes in the linoleic acid metabolism pathway. nih.gov |
| Lipoxygenases (LOX) | Enzyme | Catalyzes the oxidation of polyunsaturated fatty acids like linoleic acid. mdpi.com | Part of the linoleic acid metabolic network, producing signaling molecules. nih.gov |
Similarly, the metabolic network surrounding this compound involves a host of interconnected lipids and small molecules. As an ester of desmosterol, its metabolism is intrinsically linked to the cholesterol biosynthesis pathway. caymanchem.com Its levels are influenced by the availability of both desmosterol and linoleic acid and the activity of enzymes that form and hydrolyze sterol esters.
Correlation network analyses, which map the statistical relationships between different molecules, often reveal clusters of functionally related lipids. biorxiv.org In such a network, this compound would likely cluster with other sterol esters, such as Cholesteryl Linoleate, and with precursors and downstream products in the sterol and fatty acid pathways. For example, a decrease in the activity of DHCR24 would be expected to lead to an increase in desmosterol and its esters, including this compound, while simultaneously decreasing cholesterol levels. caymanchem.com These interconnected changes highlight the value of network analysis in understanding metabolic regulation. nih.gov
Table 2: Key Metabolites in the this compound Interaction Network
| Metabolite | Class | Relationship to this compound | Pathway |
|---|---|---|---|
| Desmosterol | Sterol | Precursor (sterol component). caymanchem.com | Cholesterol Biosynthesis |
| Linoleic Acid | Fatty Acid | Precursor (acyl component). nih.gov | Fatty Acid Metabolism |
| Cholesterol | Sterol | Downstream product of the desmosterol moiety. caymanchem.com | Cholesterol Biosynthesis |
| Cholesteryl Linoleate | Sterol Ester | Structurally and metabolically related sterol ester. | Sterol Ester Metabolism |
| Phospholipids (e.g., Phosphatidylcholine) | Glycerophospholipid | Source of linoleic acid via PLA2 activity. frontiersin.orgnih.gov | Glycerophospholipid Metabolism |
By mapping these lipid-protein and lipid-metabolite interactions, network analysis provides a framework for generating new hypotheses about the function of this compound in health and disease. mdpi.com For instance, alterations in the connections within this network could serve as biomarkers for metabolic disorders or inflammatory conditions. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Desmosterol |
| Linoleic Acid |
| Cholesterol |
| Cholesteryl Linoleate |
| Phosphatidylcholine |
Future Research Directions and Unexplored Avenues in Desmosteryl Linoleate Biology
Discovery of Undiscovered Biological Functions and Regulatory Pathways
The primary known role of Desmosteryl Linoleate (B1235992) is as an ester form of desmosterol (B1670304), an intermediate in the Bloch pathway of cholesterol biosynthesis. caymanchem.com However, this description may be an oversimplification. Future research must probe for functions beyond that of a simple metabolic precursor. The esterification of sterols is a critical regulatory mechanism, and the specific pairing of desmosterol with linoleic acid suggests a potential for distinct biological activities.
Research into the metabolic flux of related sterols has revealed that intermediates can accumulate and play significant roles in certain pathological conditions. For instance, an increased lanosterol (B1674476) flux has been identified as a metabolic vulnerability in some drug-resistant leukemia cells. researcher.life Given that desmosterol is a downstream product of lanosterol, it is plausible that Desmosteryl Linoleate could have undiscovered roles in similar contexts. Furthermore, the susceptibility of lipids, particularly those with polyunsaturated fatty acyl chains like linoleate, to oxidation suggests that this compound could be a substrate for or a product of lipid peroxidation, generating unique oxidized molecules with signaling or regulatory functions. researchgate.net Investigating the enzymes that specifically catalyze the esterification of desmosterol to linoleate and the subsequent hydrolysis of this compound is crucial for understanding its regulatory network.
Table 1: Potential Undiscovered Biological Roles for this compound
| Potential Research Area | Rationale and Key Questions | Relevant Precedent |
|---|---|---|
| Cell Signaling | Does this compound or its oxidized derivatives act as a signaling molecule? What receptors or pathways does it modulate? | Oxysterols, derived from cholesterol, are known to be potent signaling molecules that regulate lipid metabolism and inflammation. researchgate.net |
| Membrane Dynamics | How does the incorporation of Desmosteryl Linoleoleate affect the biophysical properties (e.g., fluidity, thickness) of cellular membranes? | Different sterols and their esters can alter membrane structure and the function of embedded proteins. nih.gov |
| Pathobiology of Disease | Is the metabolism of this compound altered in metabolic diseases, neurodegenerative disorders, or cancer? Could it serve as a biomarker? | Aberrant cholesterol biosynthesis and the accumulation of precursors like lanosterol are linked to certain cancers and developmental disorders. researcher.life |
| Lipid Droplet Metabolism | What is the specific role of this compound within lipid droplets? Is it merely storage, or does it influence lipid droplet formation, size, or function? | Lipid droplets are complex organelles involved in storing and regulating lipids, with their composition affecting cellular energy homeostasis. nih.gov |
Advancements in Methodologies for In Situ and Spatiotemporal Analysis of this compound
A significant hurdle in elucidating the function of specific lipid species is the difficulty in observing them within their native cellular environment. Future progress will depend heavily on developing and applying advanced analytical techniques capable of in situ and spatiotemporal analysis.
Mass spectrometric (MS) methods are at the forefront of this effort. Techniques such as electrospray ionization quadrupole ion trap mass spectrometry (ESI-QIT MSn) offer a powerful tool for the identification and structural elucidation of steryl esters from complex biological samples, often without the need for extensive chromatographic separation. mun.ca By performing multiple stages of fragmentation (MSn), these methods can distinguish between steryl ester isomers, identifying both the sterol and the fatty acyl moiety. mun.ca Applying ESI-QIT MSn could allow for precise identification and relative quantification of this compound directly from cellular extracts. mun.ca
Spatiotemporal analysis, which examines how phenomena vary across both space and time, is another critical frontier. columbia.edu Computational techniques like spatiotemporal principal components analysis (PCA) or agent-based modeling could be adapted to visualize and quantify the dynamics of this compound. plos.orgnih.gov These models would allow researchers to track the movement of this lipid between organelles, monitor its concentration changes in response to cellular signals, and identify potential "hotspots" of its activity within the cell. columbia.eduarxiv.org
Table 2: Advanced Methodologies for this compound Analysis
| Methodology | Principle | Application to this compound | Reference |
|---|---|---|---|
| ESI-QIT MSn | Soft ionization followed by multi-stage fragmentation in an ion trap to determine molecular structure. | Allows for unambiguous identification and structural characterization of the desmosterol and linoleate moieties from complex lipid extracts. | mun.ca |
| MALDI Imaging MS | Matrix-Assisted Laser Desorption/Ionization allows for mapping the spatial distribution of molecules in tissue sections. | Could be used to visualize the distribution of this compound within specific tissues or even single cells. | mun.ca |
| Spatiotemporal Modeling | Computational analysis of data collected across time and space to identify patterns and interactions. | Can model the flux of this compound through metabolic pathways and its localization changes in response to stimuli. | columbia.edu |
| Fluorescent Tagging | Attaching a fluorescent probe to a molecule of interest to track its movement in living cells via microscopy. | Development of a specific fluorescent probe for this compound would enable real-time visualization of its dynamics. | researchgate.net |
Development of Novel Enzymatic and Synthetic Biology Approaches for Targeted Production
To fully investigate the functions of this compound, researchers require access to pure quantities of the compound, which can be challenging to isolate from natural sources. Synthetic biology and metabolic engineering offer a promising solution for its targeted production. mdpi.comnih.gov By harnessing the power of engineered microorganisms, it may be possible to create cellular factories for producing this compound.
This approach would involve several key steps. First, the specific enzymes responsible for the esterification of desmosterol with linoleic acid must be identified and characterized. Subsequently, the genes for these enzymes, along with the necessary upstream pathways for producing the desmosterol and linoleic acid precursors, could be introduced into a suitable host organism like Saccharomyces cerevisiae (yeast) or Escherichia coli. mdpi.comembopress.org These hosts have been successfully engineered to produce a wide range of complex molecules, including other lipids and polyketides. mdpi.comnih.gov Combining tools from synthetic and systems biology would allow for the precise modulation of enzyme activities and substrate concentrations to optimize the production flux. embopress.orgnih.gov Furthermore, recent advances in using generative AI to redesign enzymes could be employed to improve the specificity and efficiency of the key enzymes involved, maximizing the yield of this compound. febs.org
Table 3: Synthetic Biology Strategies for this compound Production
| Strategy | Description | Potential Host Organism | Key Challenge |
|---|---|---|---|
| Heterologous Pathway Reconstruction | Introducing the genes for Desmosterol and Linoleic Acid biosynthesis, along with a suitable acyltransferase, into a host. | Saccharomyces cerevisiae | Functional expression of all pathway enzymes and balancing metabolic flux to avoid toxic intermediates. |
| Enzyme Engineering | Using directed evolution or AI-driven design to improve the catalytic efficiency and substrate specificity of the esterifying enzyme. febs.org | Escherichia coli | Identifying the native enzyme or a suitable scaffold for engineering. |
| Pathway Optimization | Fine-tuning the expression levels of pathway genes using different promoters to maximize product yield and minimize metabolic burden. nih.gov | Saccharomyces cerevisiae | Quantifying in vivo enzyme kinetics and metabolic intermediates to guide optimization. embopress.org |
Systems-Level Modeling of this compound Dynamics in Complex Biological Networks
This compound does not exist in isolation; it is part of the vast and interconnected network of cellular lipid metabolism. Understanding its role requires a systems-level approach that considers these complex interactions. nih.gov Systems biology modeling aims to create computational or mathematical models that can simulate and predict the behavior of biological systems. nih.govplos.org
Future research should focus on developing such models for the cholesterol biosynthesis pathway that explicitly include steryl esters like this compound. These models could integrate various data types, including transcriptomics, proteomics, and lipidomics, to create a comprehensive picture of how the synthesis and concentration of this compound are regulated. The goal of this "systems-level understanding" is not always a complete mechanistic explanation but rather the ability to predict how the system responds to perturbations, such as drug treatments or changes in nutrient availability. nih.gov Hybrid modeling approaches, which combine data-driven, non-parametric methods with traditional mechanistic equations, could be particularly useful where there is significant uncertainty about specific parameters. plos.org Such models could help generate new hypotheses about the function of this compound that can then be tested experimentally. plos.org
Table 4: Comparison of Systems-Level Modeling Approaches
| Modeling Approach | Description | Strengths for Studying this compound | Limitations |
|---|---|---|---|
| Mechanistic (Parametric) Modeling | Uses a set of equations (e.g., differential equations) based on known biochemical reactions and their kinetic parameters. plos.org | Provides detailed insight into pathway dynamics and control points. | Requires accurate knowledge of all reactions and kinetic parameters, which are often unknown. |
| Data-Driven (Non-parametric) Modeling | Relies on large datasets to infer relationships and build predictive models without assuming an underlying mechanism. plos.org | Can uncover unexpected relationships and is useful when mechanistic knowledge is limited. | Requires large amounts of high-quality data; may not provide mechanistic insight. |
| Hybrid Modeling | Combines mechanistic equations for well-understood parts of a pathway with data-driven representations for unknown parts. plos.org | Offers a balance between mechanistic detail and robustness to uncertainty; improves predictive accuracy. | Can be complex to develop and validate. |
| Agent-Based Modeling (ABM) | Simulates the actions and interactions of autonomous agents (e.g., individual molecules) to observe emergent system behavior. plos.org | Excellent for studying spatial dynamics and the effects of stochasticity in specific microenvironments. | Computationally intensive; defining agent rules can be challenging. |
Exploration of this compound's Role in Specific Cellular Microenvironments
The function of a lipid can be profoundly influenced by its immediate surroundings. nih.gov The cell is not a homogenous bag of chemicals but is organized into numerous microenvironments with distinct properties, such as membranes and lipid droplets. nih.gov Future research must investigate how this compound behaves within these specific contexts.
For example, lipids can self-organize into supramolecular structures that create unique microenvironments for proteins and other molecules. nih.gov The incorporation of this compound into a membrane could alter local fluidity and curvature, thereby affecting the function of membrane-bound enzymes or channels. Within lipid droplets, which are major sites of sterol ester storage, the accumulation of this compound could be more than passive sequestration. It might influence the recruitment of specific proteins to the lipid droplet surface or be preferentially mobilized under certain metabolic conditions. The molecularly crowded conditions within these organelles can drastically alter the stability and structure of biomolecules, potentially revealing functions not observable in dilute solutions. nih.gov Furthermore, in microenvironments subject to high oxidative stress, the polyunsaturated linoleate chain of this compound makes it a potential target for oxidation, which could be a mechanism for generating novel bioactive lipids that regulate processes within that specific location. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for extracting and purifying desmosteryl linoleate from biological matrices?
- Methodological Answer : The Bligh & Dyer method remains a gold standard for lipid extraction due to its efficiency and reproducibility. For this compound, homogenize tissue with chloroform-methanol (2:1 v/v) to form a miscible system with tissue water. After dilution with chloroform and water, the chloroform layer contains purified lipids, which can be isolated via centrifugation. Validate extraction efficiency using thin-layer chromatography (TLC) or HPLC with a C18 column .
Q. How can researchers confirm the structural identity of this compound in complex lipid mixtures?
- Methodological Answer : Combine spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Use -NMR to identify olefinic protons (δ 5.3–5.4 ppm) and sterol-specific signals (e.g., desmosteryl’s Δ24 double bond at δ 5.1–5.2 ppm).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects [M+H]+ ions (expected m/z ~655.5 for this compound). Confirm fragmentation patterns using MS/MS .
Q. What experimental conditions are critical for assessing the thermal stability of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres reveals decomposition kinetics. Key parameters include:
- Heating rate : 10°C/min to avoid artifacts.
- Initial decomposition temperature : Typically 180–220°C under N₂, lower in O₂ due to peroxidation.
- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy () and pre-exponential factors. Compare results with methyl linoleate data for mechanistic insights .
Q. How can this compound be quantified in lipidomic studies?
- Methodological Answer : Use HPLC coupled with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD). Calibrate with synthetic standards. For low-abundance samples, employ stable isotope-labeled internal standards (e.g., deuterated linoleate) and multiple reaction monitoring (MRM) in LC-MS/MS .
Advanced Research Questions
Q. How do experimental design choices (e.g., solvent systems, temperature) influence contradictory data on this compound’s membrane interactions?
- Methodological Answer : Contradictions often arise from solvent-induced artifacts. For example:
- Solvent polarity : Chloroform-methanol mixtures preserve native lipid organization, while acetone precipitation may denature sterol-protein complexes.
- Temperature effects : Below 20°C, this compound may phase-separate in membranes, altering permeability assays. Validate findings using differential scanning calorimetry (DSC) and fluorescence anisotropy .
Q. What kinetic models best describe this compound’s autooxidation in heterogeneous systems?
- Methodological Answer : Autooxidation follows a radical chain mechanism. Use the multiple linear regression method to derive rate constants for initiation, propagation, and termination phases. Monitor conjugated dienes (UV absorbance at 234 nm) and hydroperoxides (iodometric titration). Compare kinetics to methyl linoleate to isolate sterol-specific effects .
Q. How can researchers resolve discrepancies in this compound’s role in mitochondrial K+ transport?
- Methodological Answer : Contradictory reports may stem from acyl-CoA vs. free fatty acid (FFA) forms. Design experiments with:
- Concentration gradients : Test 1–30 μM linoleate/linoleoyl-CoA.
- Ion-specific electrodes : Directly measure K+ flux in isolated mitochondria.
- Inhibitors : Use valinomycin (K+ ionophore) to distinguish channel-mediated vs. carrier-mediated transport. Reference kinetic data from swelling assays in sucrose/KCl buffers .
Q. What advanced spectral techniques elucidate this compound’s interaction with lipid bilayers?
- Methodological Answer :
- FTIR spectroscopy : Analyze C=O stretching (1740 cm⁻¹) and OH deformation (3400 cm⁻¹) to assess ester hydrolysis and hydrogen bonding.
- Solid-state NMR : Probe -labeled this compound’s orientation in DMPC bilayers.
- Molecular dynamics (MD) simulations : Validate experimental data with force-field parameters optimized for sterol-lipid interactions .
Methodological Best Practices
- Data Validation : Cross-verify results using orthogonal techniques (e.g., GC-MS and NMR for structural confirmation) .
- Ethical Compliance : Adhere to institutional guidelines for lipid handling and disposal, especially chloroform/methanol .
- Reproducibility : Document solvent purity (e.g., ≥99.9% chloroform), storage conditions (−80°C under N₂), and batch-to-batch variability in synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
